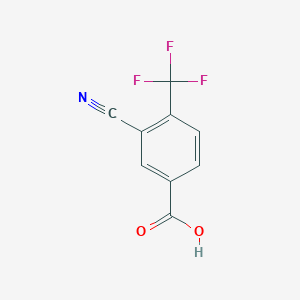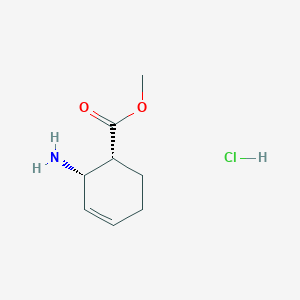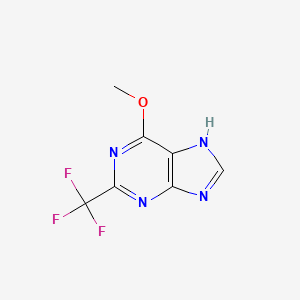
rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans is a chiral molecule. Known for its structural complexity and unique stereochemistry, it is a significant subject in synthetic organic chemistry and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans involves several steps:
Formation of the Pyrrolidine Ring: : Typically, the pyrrolidine ring can be synthesized via a cyclization reaction, starting from appropriate amine and carbonyl precursors.
Introduction of Substituents: : The 4-nitro and 4-bromophenyl groups are introduced through electrophilic aromatic substitution reactions.
Chiral Center Establishment: : The stereochemistry is achieved via chiral catalysts or starting materials, ensuring the correct 3R,4S configuration.
Final Benzylation: : The last step involves benzylation under basic conditions to attach the benzyl group to the nitrogen atom.
Industrial Production Methods: On an industrial scale, the compound can be produced through optimized versions of the above synthetic routes. These methods often involve:
Use of batch reactors for controlled reaction conditions.
Catalysts to improve yield and stereoselectivity.
Advanced purification techniques to isolate the desired diastereomer.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes:
Oxidation: : The nitro group can undergo reduction to form an amino group under specific conditions, such as hydrogenation over a palladium catalyst.
Reduction: : Reduction of the nitro group to an amine using reagents like tin(II) chloride in hydrochloric acid.
Substitution: : The bromine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate or chromic acid can be used under acidic conditions.
Reduction: : Hydrogen gas with palladium catalyst, or sodium borohydride with catalytic amounts of cobalt chloride.
Substitution: : Sodium methoxide in methanol for nucleophilic substitutions.
Major Products Formed from these Reactions:
From oxidation and reduction, the major products include various amines and substituted aromatics.
Substitution reactions yield a range of aryl ethers, thioethers, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a chiral ligand in asymmetric synthesis, aiding in the production of enantioselective products.
Biology and Medicine: It acts as a pharmacophore in drug discovery, particularly in the development of inhibitors targeting specific enzymes or receptors.
Industry: Its derivatives are utilized in the manufacture of advanced materials, including polymers and specialty chemicals.
Wirkmechanismus
Molecular Targets and Pathways Involved: The compound's mechanism often involves binding to specific biological targets, such as enzyme active sites or receptor binding domains. Its chiral nature allows for selective interaction with these targets, influencing biological pathways by inhibiting or activating specific molecular processes.
Vergleich Mit ähnlichen Verbindungen
Compared to other pyrrolidine derivatives, rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans stands out due to its unique substituent pattern and stereochemistry. Similar compounds include:
rac-(3R,4S)-1-benzyl-3-phenyl-4-nitropyrrolidine, trans: .
rac-(3R,4S)-1-benzyl-3-(4-methylphenyl)-4-nitropyrrolidine, trans: .
rac-(3R,4S)-1-benzyl-3-(4-chlorophenyl)-4-nitropyrrolidine, trans: .
These compounds share the pyrrolidine core structure but differ in their specific substituents, influencing their chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c18-15-8-6-14(7-9-15)16-11-19(12-17(16)20(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILNFOQIYDOAQA-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 4-[(dimethylamino)methylidene]-3,5-dioxopiperidine-1-carboxylate](/img/structure/B6616678.png)


![1-Acetyl-4-[(3-phenylpropyl)oxy]piperidine](/img/structure/B6616697.png)



![4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine](/img/structure/B6616719.png)


![Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B6616743.png)


